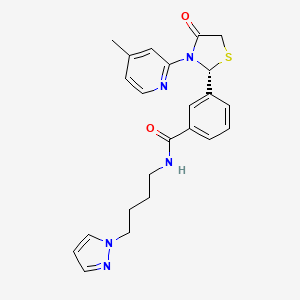
Antitumor agent-51
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-51 is a potent compound known for its selective inhibitory effects on osteosarcoma cell growth and migration. It has shown significant bioavailability and low toxicity, making it a promising candidate for cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of Antitumor agent-51 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also involve purification steps such as crystallization or chromatography to achieve the required purity levels .
化学反应分析
Types of Reactions
Antitumor agent-51 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under an inert atmosphere.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to ensure selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile or halogen used .
科学研究应用
Antitumor agent-51 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly osteosarcoma.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
作用机制
Antitumor agent-51 exerts its effects by selectively inhibiting the growth and migration of osteosarcoma cells. It targets specific molecular pathways involved in cell proliferation and metastasis. The compound interacts with key proteins and enzymes, disrupting their normal function and leading to cell death. This mechanism involves the inhibition of signaling pathways such as the IL6/STAT3 and cofilin pathways .
相似化合物的比较
Similar Compounds
Paclitaxel: A well-known antitumor agent that inhibits cell division by stabilizing microtubules.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
Cisplatin: A platinum-based compound that forms DNA crosslinks, leading to apoptosis.
Uniqueness of Antitumor agent-51
This compound is unique due to its selective inhibitory effects on osteosarcoma cells and its low toxicity profile. Unlike other antitumor agents, it specifically targets pathways involved in cell migration and metastasis, making it a promising candidate for treating metastatic cancers .
属性
分子式 |
C23H25N5O2S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
3-[(2R)-3-(4-methylpyridin-2-yl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-pyrazol-1-ylbutyl)benzamide |
InChI |
InChI=1S/C23H25N5O2S/c1-17-8-11-24-20(14-17)28-21(29)16-31-23(28)19-7-4-6-18(15-19)22(30)25-9-2-3-12-27-13-5-10-26-27/h4-8,10-11,13-15,23H,2-3,9,12,16H2,1H3,(H,25,30)/t23-/m1/s1 |
InChI 键 |
CPZPCICKSNXNHQ-HSZRJFAPSA-N |
手性 SMILES |
CC1=CC(=NC=C1)N2[C@H](SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCN4C=CC=N4 |
规范 SMILES |
CC1=CC(=NC=C1)N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCN4C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


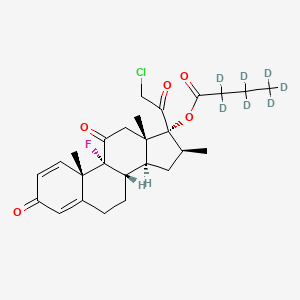
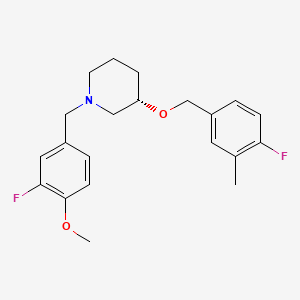
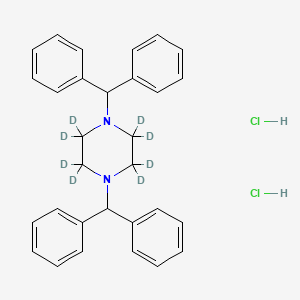
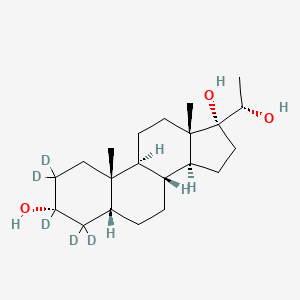

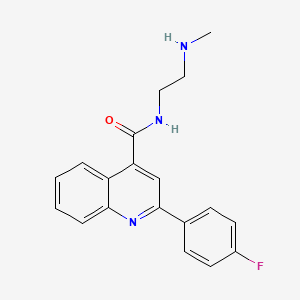
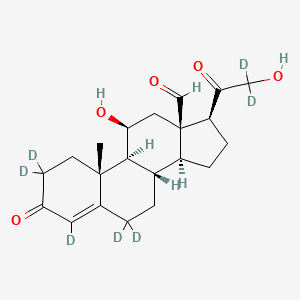
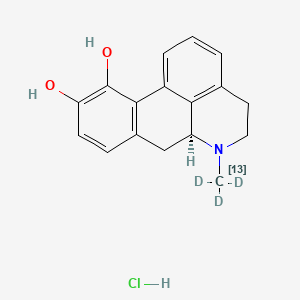
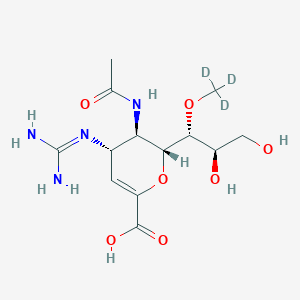
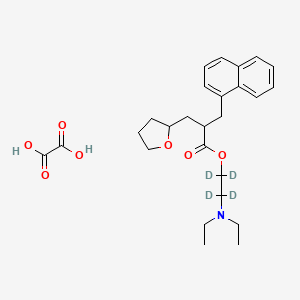
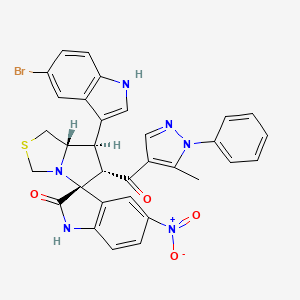

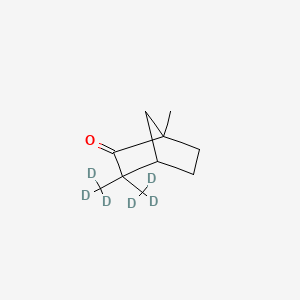
![1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12416912.png)
